GDC-0927

説明

Role of Estrogen Receptor Alpha (ERα) in ER-Positive Breast Cancer

Estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a nuclear hormone receptor that plays a critical role in the development and progression of approximately 70% of breast cancers. bioscientifica.comaacrjournals.orgmdpi.comnih.govnih.gov In ER+ breast cancer cells, ERα binds to estrogen, leading to dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) in the DNA. gencat.catconference-correspondent.com This process, often involving co-activator proteins, drives the transcription of genes that promote cell proliferation and survival. mdpi.comnih.govgencat.cat The dependence of these tumors on ERα signaling makes it a primary therapeutic target. bioscientifica.commdpi.comnih.gov

Evolution of Endocrine Therapies for ER+ Breast Cancer

The therapeutic landscape for ER+ breast cancer has evolved considerably, moving from therapies that block estrogen's effects or production to agents that actively degrade the estrogen receptor.

Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202), were among the earliest forms of endocrine therapy. frontiersin.orgnih.govexplorationpub.comfrontiersin.org SERMs compete with estrogen for binding to the ER. nih.govmdpi.comresearchgate.net Once bound, SERMs induce a conformational change in the receptor that can lead to differential interactions with co-regulator proteins, resulting in tissue-specific effects. gencat.catnih.gov In breast tissue, SERMs primarily act as antagonists, blocking the proliferative effects of estrogen. gencat.catmdpi.com However, in other tissues, such as the endometrium, some SERMs can exhibit agonistic activity. fishersci.ca

Aromatase Inhibitors (AIs)

Aromatase Inhibitors (AIs), including anastrozole, represent another major class of endocrine therapy, primarily used in postmenopausal women. frontiersin.orgfrontiersin.orgwikipedia.orgnih.gov AIs work by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens in peripheral tissues. gencat.catnih.govmims.comajmc.com By reducing systemic estrogen levels, AIs decrease the activation of ERα in breast cancer cells, thereby inhibiting tumor growth. gencat.catnih.govmims.com

Emergence of Selective Estrogen Receptor Degraders (SERDs)

Despite the success of SERMs and AIs, resistance to these therapies frequently develops, often driven by mechanisms such as mutations in the ESR1 gene that lead to ligand-independent activation of ERα. aacrjournals.orggencat.catnih.govmdpi.comnih.gov This challenge spurred the development of Selective Estrogen Receptor Degraders (SERDs). Fulvestrant (B1683766) was the first SERD approved for clinical use. frontiersin.orgnih.govfrontiersin.orgwikipedia.org

SERDs offer several potential advantages over traditional endocrine therapies. Their ability to induce ER degradation provides a more complete blockade of estrogen signaling compared to SERMs, which primarily compete for binding. nih.govwikipedia.org Furthermore, SERDs have shown activity against breast cancers harboring ESR1 mutations, which can confer resistance to SERMs and AIs by causing constitutive, ligand-independent activation of the receptor. gencat.catmdpi.comnih.govscienceopen.com The pure antagonistic activity of SERDs also avoids the potential for tissue-specific agonistic effects seen with some SERMs. nih.govnih.gov

GDC-0927: A Selective Estrogen Receptor Degrader

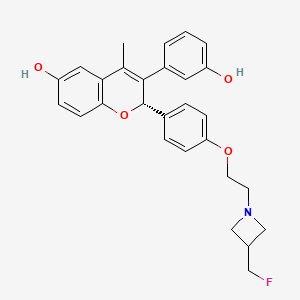

This compound (formerly known as SRN-927) is a novel, potent, non-steroidal, orally bioavailable selective estrogen receptor degrader developed by Seragon Pharmaceuticals. scienceopen.comresearchgate.netmedchemexpress.comresearchgate.nettandfonline.com Its identification was based on optimizing the ERα degradation efficacy of a series of ER modulators. researchgate.nettandfonline.com this compound features a chromene core with an azetidine (B1206935) base side chain. scienceopen.comresearchgate.net

Preclinical Research and Findings

Preclinical studies demonstrated that this compound is a highly potent SERD. researchgate.netresearchgate.net It showed comparable pharmacological activity to fulvestrant in its ability to degrade ERα in breast cancer cell lines such as MCF-7 and CAMA-1. researchgate.net this compound was found to induce ERα conformations distinct from those induced by fulvestrant and 4-hydroxytamoxifen, and it can immobilize ER. researchgate.nettandfonline.com

In vivo studies using ER+ patient-derived xenograft (PDX) models showed that this compound exhibited dose-dependent anti-tumor activity in both ESR1 mutant and wild-type models. researchgate.net Optimizing ERα degradation efficacy with compounds like this compound was suggested to lead to robust effects in models of tamoxifen-resistant breast cancer. researchgate.net

Clinical Evaluation of this compound

This compound was evaluated in a first-in-human phase I dose-escalation study (NCT02316509) in postmenopausal women with ER+/HER2- metastatic breast cancer who had progressed on prior endocrine therapy. scienceopen.comresearchgate.netresearchgate.netaacrjournals.orgnih.gov The study aimed to assess the safety, pharmacokinetics, and preliminary anti-tumor activity of oral this compound. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Data

In the phase I study, this compound was administered orally once daily. aacrjournals.orgnih.gov The study found that increases in this compound exposure were approximately dose proportional. researchgate.netaacrjournals.org Pharmacokinetic data supported once-daily dosing. researchgate.netresearchgate.netnih.gov

Pharmacodynamic assessments included [18F]-fluoroestradiol (FES) PET scans, which measure ER availability in tumors. researchgate.netnih.gov Results showed that this compound consistently reduced ER availability, with complete or near-complete (>90%) suppression of FES uptake observed, including in patients with ESR1 mutations. scienceopen.comresearchgate.netaacrjournals.org Evidence of reduced ER levels was also observed in on-treatment biopsies, suggesting ER degradation. aacrjournals.org However, some findings suggested that ER degradation might not be the sole mechanistic driver of ER antagonism for this compound, as pharmacodynamics were supported by >90% reduction in FES uptake and an approximately 40% reduction in ER expression. nih.gov

Anti-tumor Activity

Despite showing desirable features and preliminary evidence of anti-tumor activity, the continued clinical development of this compound was stopped based on the collective clinical data. scienceopen.comtandfonline.com One factor contributing to this decision was reported to be low oral exposure, which would necessitate a high pill burden in clinical trials. tandfonline.com

This compound was developed as a potent, orally bioavailable SERD with promising preclinical activity, including efficacy in models resistant to tamoxifen and activity against ESR1 mutations. Clinical evaluation in a phase I study demonstrated its ability to reduce ER availability and showed preliminary anti-tumor activity in heavily pretreated patients. However, despite these findings, the development of this compound was discontinued (B1498344). The research on this compound, alongside other investigational SERDs, has contributed to the understanding of the potential and challenges associated with developing oral SERDs for ER+ breast cancer therapy, particularly in overcoming resistance mechanisms like ESR1 mutations. The pursuit of more effective and convenient oral SERDs continues to be an active area of research aimed at improving outcomes for patients with ER+ breast cancer.

Position of this compound within the SERD Landscape

This compound, also known by the former designation SRN-927, was developed as a novel, non-steroidal, orally bioavailable selective estrogen receptor degrader. researchgate.netaacrjournals.orgtandfonline.com Its development aimed to improve upon the potency of earlier compounds like GDC-0810. tandfonline.comtandfonline.com The identification of this compound involved optimizing the ER alpha degradation efficacy of a series of ER modulators through modifications such as side-chain substitution and the addition of a fluoromethyl azetidine group. tandfonline.comtandfonline.com This approach led to a compound with a chromene core and an azetidine base side chain. scienceopen.com

Preclinical studies demonstrated that this compound is a potent ER alpha degrader with high efficacy in in vitro assays. tandfonline.comrsc.org In MCF-7 breast cancer cell lines, this compound exhibited an IC50 of 0.1 nM for ER alpha degradation and a maximum degradation efficacy (Emax) of 97%. tandfonline.comprobechem.com It also showed potent inhibition of MCF-7 cell proliferation with an IC50 of 0.1 nM. probechem.com In tamoxifen-resistant breast cancer xenograft models, this compound demonstrated dose-dependent anti-tumor activity, inducing tumor regression and a robust reduction in intratumoral ER alpha levels in both ESR1 mutant and wild-type models. researchgate.nettandfonline.comprobechem.com The in vivo efficacious dose range in these models was 10-100 mg/kg/day. researchgate.net this compound exhibited greater capacity for ER degradation compared to other investigational SERDs like GDC-0810 and AZD9496 in various ER-positive cell lines. tandfonline.com

A first-in-human phase I open-label study (NCT02316509) evaluated this compound in postmenopausal women with ER-positive, HER2-negative metastatic breast cancer. researchgate.netaacrjournals.orgresearchgate.net The study included dose escalation and expansion cohorts. mdpi.com this compound was administered orally once daily. aacrjournals.orgmdpi.com Pharmacodynamic assessments using [18F]-fluoroestradiol (FES)-PET scans showed that this compound consistently reduced ER availability, with complete or near-complete (>90%) suppression of FES uptake observed, including in patients with ESR1 mutations. aacrjournals.orgtandfonline.com On-treatment biopsies also indicated reduced ER levels and Ki67 staining, a marker of tumor proliferation. aacrjournals.orgmdpi.com Preliminary evidence of anti-tumor activity was observed in heavily pretreated patients, including those with ESR1 mutations. researchgate.netaacrjournals.orgresearchgate.net In patients treated at the 1400 mg dose level, the clinical benefit rate (CBR) was 36%, and 13% had an unconfirmed response. mdpi.com Declines in the allele frequency of ESR1 and PIK3CA mutations in circulating tumor DNA were also noted in the majority of patients who were positive at baseline and showed clinical benefit. mdpi.com

Despite demonstrating desirable preclinical features and evidence of target engagement and preliminary clinical activity in the phase I study, the clinical development of this compound was ultimately discontinued. scienceopen.commdpi.com This decision was based on the collective clinical data, which indicated suboptimal drug-like properties, specifically low oral exposure likely due to glucuronidation, resulting in low bioavailability and a high pill burden in the clinical setting, which limited dose escalation. tandfonline.comtandfonline.comrsc.org The development of subsequent oral SERDs, such as GDC-9545 (giredestrant), has aimed to address the limitations observed with earlier candidates like GDC-0810 and this compound. tandfonline.comrsc.orgmdpi.com

Data Table: Preclinical Activity of this compound

| Assay Type | Cell Line/Model | Measurement | Result | Citation |

| ER alpha Degradation (In vitro) | MCF-7 | IC50 | 0.1 nM | tandfonline.comprobechem.com |

| ER alpha Degradation (In vitro) | MCF-7 | Emax | 97% | tandfonline.comprobechem.com |

| Cell Proliferation (In vitro) | MCF-7 | IC50 | 0.1 nM | probechem.com |

| Anti-tumor Activity (In vivo) | Tamoxifen-resistant xenograft | Tumor Regression | Observed | tandfonline.comprobechem.com |

| Intratumoral ER alpha levels | Tamoxifen-resistant xenograft | Reduction | Robust | tandfonline.comprobechem.com |

| Anti-tumor Activity (In vivo) | ESR1 mutant/wild-type PDX | Dose-dependent activity | Observed | researchgate.net |

Data Table: Select Phase I Clinical Findings for this compound (NCT02316509)

| Endpoint | Patient Population (N=42) | Finding | Citation |

| FES-PET uptake suppression | Patients with FES-PET avid disease at baseline (9 of 12) | Complete or near complete (>90%) suppression | aacrjournals.orgtandfonline.com |

| ER levels in on-treatment biopsies | Not specified (observed) | Reduced | aacrjournals.orgmdpi.com |

| Ki67 staining in on-treatment biopsies | Not specified (observed) | Reduced | aacrjournals.orgmdpi.com |

| Clinical Benefit Rate (CBR) | Patients treated with 1400 mg | 36% | mdpi.com |

| Unconfirmed Response | Patients treated with 1400 mg | 13% | mdpi.com |

| ctDNA mutation frequency | Baseline-positive patients with clinical benefit | Decline in ESR1 and PIK3CA allele frequency, complete elimination in 7/10 | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAAPZIFCQQQKX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100830-77-9 | |

| Record name | GDC-0927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Characterization of Gdc 0927

Molecular Mechanism of Action of GDC-0927

This compound functions as a pure and potent antagonist of ERα, effectively blocking its signaling and inducing its degradation. researchgate.netannualreviews.org Developed from a chromene core with a distinct fluoroalkylamine side chain, its structure was optimized to enhance ERα degradation efficacy. researchgate.netoup.comscienceopen.com This design allows this compound to achieve a more consistent and complete suppression of ER signaling compared to earlier SERDs with different side chains, such as the acrylic acid moiety found in GDC-0810. researchgate.nettandfonline.com

Estrogen Receptor Alpha (ERα) Binding and Antagonism

This compound is a high-affinity competitive antagonist of ERα. It directly competes with the natural ligand, estrogen, for binding to the receptor's ligand-binding domain. nih.gov Upon binding, it fully antagonizes the receptor's response to estrogen. researchgate.net Unlike some selective estrogen receptor modulators (SERMs) or certain SERDs like GDC-0810, this compound displays no partial agonist activity. tandfonline.comannualreviews.org This pure antagonism is a key feature of its mechanism, ensuring a complete shutdown of estrogen-driven transcriptional activity.

Induction of ERα Degradation via Proteasomal Pathway

A primary mechanism of this compound is its ability to target the ERα protein for destruction. After binding to ERα, this compound induces a conformational change in the receptor, creating an unstable protein complex. nih.gov This altered and unstable state marks the receptor for ubiquitination and subsequent degradation by the proteasome, a cellular machinery responsible for breaking down unneeded or damaged proteins. doi.org This process effectively reduces the total cellular levels of ERα. researchgate.net Studies using proteasome inhibitors have confirmed that this reduction in ERα is dependent on the proteasomal pathway. doi.orgelgenelim.com

Preclinical studies demonstrate that this compound is a highly efficient and potent degrader of ERα, often showing advantages over other SERDs. It has a greater capacity for ER degradation than GDC-0810 and AZD9496 across multiple ER-positive cell lines. tandfonline.comtandfonline.com While fulvestrant (B1683766) is a potent degrader, this compound has been shown to induce ERα degradation more efficiently in some contexts and phenocopies fulvestrant's ability to substantially degrade the receptor in all tested cell lines, a feat not matched by acidic side-chain SERDs like GDC-0810 and AZD9496. tandfonline.comaacrjournals.org After a 6-hour treatment in MCF-7 cells, fulvestrant reduced ERα expression most drastically, followed by this compound and then AZD9496. researchgate.net The basic side chain of this compound is considered superior to the acrylic acid side chains of GDC-0810 and AZD9496 in achieving full ER antagonism and degradation. aacrjournals.orgnih.gov

Table 1: Comparative ERα Degradation Potency and Efficacy in MCF-7 Cells

| Compound | Degradation IC₅₀/DC₅₀ (nM) | Max Degradation Efficacy | Source |

|---|---|---|---|

| This compound | 0.1 | 97% | tandfonline.comoup.com |

| GDC-0810 | - | Less than this compound | tandfonline.com |

| AZD9496 | - | Less than this compound | tandfonline.com |

| Fulvestrant | 0.44 | 103% (Sinf) | tandfonline.com |

IC₅₀/DC₅₀ represents the concentration required to achieve 50% of the maximal degradation. Efficacy (Sinf) represents the maximal percentage of receptor degradation.

Impact on ERα Conformation and Dynamics

The binding of this compound to ERα induces a unique conformational state, distinct from that caused by estrogen, fulvestrant, or 4-hydroxytamoxifen. researchgate.nettandfonline.com This altered conformation is fundamental to its dual mechanism of antagonism and degradation.

A key consequence of the this compound-induced conformational change is the immobilization of the ERα protein. researchgate.nettandfonline.comtandfonline.com Fluorescence recovery after photobleaching (FRAP) experiments have shown that cells treated with this compound or fulvestrant exhibit much slower and less complete recovery of ERα fluorescence compared to cells treated with other antagonists like tamoxifen (B1202) or GDC-0810. amegroups.org This reduced mobility within the nucleus is thought to be a direct cause of the receptor's subsequent degradation, as it may increase the receptor's turnover rate. nih.govamegroups.org

The interaction of ERα with chromatin is critical for its function as a transcription factor. This compound has a complex effect on this process. Initially, like other antagonists, this compound can induce a rapid and robust increase in the association of ERα with chromatin, with levels comparable to or even higher than those seen with estrogen treatment after 45 minutes. amegroups.org However, the crucial difference lies in the subsequent dynamics. This compound impairs the dynamic interaction of ERα with chromatin and limits the accessibility of ERα to its target DNA sequences (Estrogen Response Elements). annualreviews.orgnih.govamegroups.org This suppression of dynamic interaction and accessibility prevents the transcriptional activity of the receptor, an effect that occurs prior to the actual degradation of the ERα protein. annualreviews.org This suggests that while the receptor may be bound to chromatin, this compound prevents it from effectively initiating gene expression.

Absence of Agonist Activity in Uterine Models

A key feature of this compound is its lack of estrogenic agonist activity in uterine tissue. nih.govumich.edu Unlike tamoxifen and even the earlier generation SERD, GDC-0810, which exhibited some partial agonist effects in uterine models, this compound displays a full antagonist profile. nih.govtandfonline.comtandfonline.comumich.edu In preclinical rat uterine assays, this compound did not show the agonist activity that is sometimes observed with other endocrine agents. tandfonline.comumich.edu This pure antagonism is a critical characteristic, as agonist activity in the uterus can be an undesirable side effect of estrogen receptor modulators. Studies have confirmed that this compound does not have agonist activity in uterine tissue, as evidenced by a lack of increase in uterine wet weight and no effect on the endometrial epithelium height in rat models. umich.eduaacrjournals.org

In Vitro Efficacy Studies of this compound

Antiproliferative Activity in ERα-Positive Breast Cancer Cell Lines

This compound has demonstrated potent antiproliferative activity across a range of estrogen receptor-alpha (ERα)-positive breast cancer cell lines.

MCF-7 Cells

In the widely studied MCF-7 breast cancer cell line, this compound shows significant antiproliferative effects. clinisciences.comnih.gov The reported IC50 values, which represent the concentration of the drug that inhibits cell proliferation by 50%, are in the low nanomolar range. For instance, various studies have reported IC50 values of approximately 0.1 nM to 0.3 nM in MCF-7 cells. adooq.comclinisciences.comnih.gov This high potency is linked to its efficient induction of ERα degradation in these cells. nih.govoup.com

Other ERα-Positive and HER2-Negative Cell Lines (e.g., MB-134, HCC1500, EFM-19, CAMA-1, T47D)

The antiproliferative efficacy of this compound extends beyond MCF-7 cells to other ERα-positive, HER2-negative breast cancer cell lines. Research has shown its activity in cell lines such as MB-134 (also known as MDA-MB-134-VI), HCC1500, EFM-19, CAMA-1, and T47D. amegroups.org In a comparative study, this compound, along with fulvestrant, was found to be a more potent inhibitor of cell proliferation in MCF-7, MB-134, and EFM-19 cells compared to other agents like tamoxifen. amegroups.org

Comparison of Potency with Other Endocrine Agents (e.g., Fulvestrant, 4-hydroxytamoxifen, AZD9496, GDC-0810)

This compound has consistently demonstrated greater potency in inhibiting the proliferation of multiple ERα-positive cell lines when compared to other endocrine agents. tandfonline.com Studies have shown it to be more potent than fulvestrant, 4-hydroxytamoxifen, AZD9496, and its predecessor, GDC-0810. tandfonline.comelgenelim.com This enhanced potency is attributed to its superior ability to induce ERα degradation and achieve a more complete suppression of ER signaling. researchgate.nettandfonline.com While fulvestrant and this compound show stronger antiproliferative activity than GDC-0810 and AZD9496 in some ER+ cell lines, this compound's unique chemical structure, featuring a fluoroalkylamine side chain, contributes to its improved ERα antagonism and degradation, resulting in higher efficacy. umich.eduaacrjournals.orgelgenelim.com

Comparative Antiproliferative Activity of Endocrine Agents

| Compound | Relative Potency in ERα-Positive Cell Lines |

| This compound | High |

| Fulvestrant | High |

| 4-hydroxytamoxifen | Moderate |

| AZD9496 | Moderate to Low |

| GDC-0810 | Moderate to Low |

Effects on ERα-Regulated Gene Expression

This compound effectively suppresses the expression of genes regulated by ERα. amegroups.org In studies analyzing gene expression in multiple ERα-positive cell lines, the antagonistic activity of this compound, in terms of suppressing ERα-regulated gene expression, was found to be greater than that of GDC-0810 and tamoxifen, and second only to fulvestrant. amegroups.org This robust suppression of ERα-mediated transcription is a key mechanism behind its potent antiproliferative effects. umich.edu Interestingly, while all ER antagonists, including this compound, initially cause a comparable or higher level of ERα association with chromatin, the ability of compounds like this compound and fulvestrant to markedly slow the intranuclear mobility of the receptor is critical for achieving greater suppression of its transcriptional activity. umich.eduamegroups.org

In Vivo Efficacy Studies of this compound

This compound has demonstrated significant, dose-dependent anti-tumor activity in multiple preclinical models of ER+ breast cancer, including those with wild-type and mutant estrogen receptors. researchgate.netnih.gov

Tumor Regression in Breast Cancer Xenograft Models

This compound has shown the ability to induce tumor regression in ER+ breast cancer xenograft models. researchgate.netresearchgate.netaacrjournals.orgaacrjournals.orgvulcanchem.comresearchgate.netpatsnap.comresearchgate.net

In a tamoxifen-resistant breast cancer xenograft model derived from MCF-7 cells, this compound demonstrated superior activity and induced tumor regression. oup.comtandfonline.comcapes.gov.bracs.org This efficacy is linked to its high ERα degradation capability (97%). oup.comcapes.gov.bracs.orgnih.gov Notably, another compound with a lower ERα degradation efficacy (91%) showed inferior activity despite having better oral exposure, highlighting that optimizing ERα degradation is key for robust effects in tamoxifen-resistant breast cancer. capes.gov.bracs.orgnih.gov In these models, five out of eight animals in the this compound treatment group exhibited tumor regressions. acs.org

This compound has demonstrated enhanced anti-tumor activity in two ER+ patient-derived xenograft (PDX) models. umich.eduscienceopen.com It achieves greater transcriptional suppression of ER and superior efficacy compared to another SERD, GDC-0810, in these models. umich.eduresearchgate.netpatsnap.com

The HCI-013 PDX model harbors the ERα-Y537S mutation, a common mutation associated with acquired resistance to endocrine therapy. tandfonline.comtandfonline.comaacrjournals.org In this challenging model, this compound demonstrated greater anti-proliferative capacity and more robust transcriptional suppression of ER compared to GDC-0810. tandfonline.comresearchgate.nettandfonline.comaacrjournals.org While GDC-0810 showed a weaker response, this compound displayed significant anti-tumor activity. umich.edu

In the HCI-011 PDX model, which expresses wild-type ER, this compound also showed greater anti-tumor activity and drove more significant transcriptional suppression of ER compared to GDC-0810. umich.eduaacrjournals.orgamegroups.org

Interactive Table: this compound Efficacy in Xenograft Models

| Model Type | Specific Model | ER Status | Key Findings | Citations |

| Tamoxifen-Resistant Xenograft | MCF-7 Derived | ERα positive | Superior activity and tumor regression. | oup.comtandfonline.comcapes.gov.bracs.org |

| Patient-Derived Xenograft (PDX) | HCI-013 | ERα-Y537S mutant | Greater anti-proliferative capacity and transcriptional suppression compared to GDC-0810. | tandfonline.comumich.eduresearchgate.nettandfonline.comaacrjournals.org |

| Patient-Derived Xenograft (PDX) | HCI-011 | Wild-type ERα | Greater anti-tumor activity and transcriptional suppression compared to GDC-0810. | umich.eduaacrjournals.orgamegroups.org |

ER+ Patient-Derived Xenograft (PDX) Models

Reduction of Intratumoral ERα Levels and Ki67 Staining

A key mechanism of this compound's action is the robust reduction of intratumoral ERα levels. tandfonline.comcapes.gov.bracs.orgnih.govtandfonline.com This degradation of the ERα protein is a critical factor in its anti-tumor efficacy. tandfonline.comtandfonline.com In addition to reducing ERα levels, on-treatment biopsies have shown evidence of reduced staining for Ki67, a biomarker for tumor proliferation. tandfonline.comtandfonline.com This indicates that this compound effectively inhibits the growth of cancer cells.

Dose-Dependent Antitumor Activity

Preclinical studies have demonstrated that this compound exhibits significant, dose-dependent antitumor activity across a range of estrogen receptor-positive (ER+) breast cancer models, including those with wild-type and mutant estrogen receptors. researchgate.net The effective dose range for its in vivo efficacy was identified as 10–100 mg/kg/day. researchgate.net

Research highlights the compound's potent ability to induce tumor regression in ER+ breast cancer xenograft models. researchgate.netnih.gov In a tamoxifen-resistant breast cancer xenograft model derived from the MCF-7 cell line, this compound (also referred to as compound 17ha) not only induced tumor regression but also caused a robust reduction in intratumoral ER-α levels. nih.gov This superior in vivo activity has been linked to its high efficiency in promoting ER-α degradation, which was measured at 97% in MCF7 cells. nih.govoup.com

Comparative studies further underscore the potent activity of this compound. When evaluated against other selective estrogen receptor degraders (SERDs) like GDC-0810 and AZD9496 in patient-derived xenograft (PDX) models, this compound displayed superior anti-proliferative activity. umich.eduelgenelim.com

The efficacy of this compound has been specifically detailed in various patient-derived xenograft models:

MCF-7 Xenograft Model (Wild-Type ER): In this model, this compound showed efficacy that was indistinguishable from GDC-0810, with both compounds leading to tumor regressions at a 100 mg/kg daily dose. umich.edu

HCI-011 PDX Model (Wild-Type ER): this compound demonstrated greater efficacy than GDC-0810 in this model, indicating its enhanced effectiveness is not confined to cancers with mutant ER. umich.edu

HCI-013 PDX Model (ERα-Y537S Mutant): In this model expressing a common resistance mutation, this compound showed markedly greater antiproliferative capacity compared to GDC-0810. umich.edutandfonline.com At a dose of 30 mg/kg daily, this compound achieved approximately 100% tumor growth inhibition (TGI), while a 100 mg/kg daily dose resulted in 124% TGI, signifying significant tumor regression. umich.edu In contrast, GDC-0810 only achieved 80% TGI at the higher 100 mg/kg daily dose. umich.edu

The detailed findings in the HCI-013 PDX model highlight the dose-dependent superiority of this compound in a mutant ER context.

| Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) |

|---|---|---|

| This compound | 30 | ~100% |

| This compound | 100 | 124% |

| GDC-0810 | 100 | 80% |

A summary of this compound's activity across different preclinical models further illustrates its robust, dose-dependent effects.

| Model Type | ER Status | Dose (mg/kg, QD) | Observed Effect | Reference |

|---|---|---|---|---|

| MCF-7 Xenograft | Wild-Type | 100 | Tumor Regression | umich.edu |

| Tamoxifen-Resistant Xenograft | Not Specified | Not Specified | Tumor Regression | nih.gov |

| HCI-011 PDX | Wild-Type | Not Specified | Greater efficacy than GDC-0810 | umich.edu |

| HCI-013 PDX | Y537S Mutant | 30 | ~100% TGI | umich.edu |

| HCI-013 PDX | Y537S Mutant | 100 | 124% TGI (Regression) | umich.edu |

Collectively, these preclinical findings establish this compound as a potent SERD with strong, dose-dependent antitumor activity in both wild-type and mutant ER-positive breast cancer models. researchgate.net

Clinical Development of Gdc 0927

Phase I Clinical Trials (NCT02316509)

The clinical development of GDC-0927, a novel, potent, nonsteroidal, and orally bioavailable selective estrogen receptor (ER) degrader (SERD), was investigated in a Phase I, open-label, multicenter study (NCT02316509). nih.govgenentech-clinicaltrials.comnih.gov This first-in-human trial was designed to assess the safety, pharmacokinetics, and preliminary antitumor activity of this compound. nih.govclinicaltrials.govtrialstoday.org The study enrolled 42 patients across 14 centers in the United States and Spain between March 2015 and January 2020. nih.govgenentech-clinicaltrials.com

Study Design and Patient Population

The trial was structured in two parts: a dose-escalation phase followed by a dose-expansion phase. genentech-clinicaltrials.comclinicaltrials.govtrialstoday.org The primary goal was to determine the highest safe dose of this compound for future studies. genentech-clinicaltrials.com

The study population consisted of postmenopausal women with a histologically or cytologically confirmed diagnosis of estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-negative (HER2-) breast cancer. clinicaltrials.govtrialstoday.org Eligible patients had locally advanced or metastatic disease that was not suitable for curative resection or radiation and had progressed after receiving at least six months of hormonal therapy for ER+ breast cancer. clinicaltrials.govtrialstoday.org All patients had previously been treated with aromatase inhibitors. nih.gov

The dose-escalation portion of the study utilized a standard 3+3 design to sequentially assign patients to increasing doses of this compound. nih.govclinicaltrials.govclinicaltrials.gov This phase included a single-dose administration on day -7 for pharmacokinetic evaluation before starting continuous daily dosing on day 1. nih.govaacrjournals.org The starting dose was 600 mg/day, which was increased in 400 mg increments. nih.govtrialstoday.org

Following the dose-escalation phase, a dose-expansion cohort was enrolled. clinicaltrials.gov Patients in this cohort received this compound at the maximum administered dose (MAD) established during dose escalation to further evaluate the compound's characteristics. nih.govtrialstoday.org The maximum tolerated dose (MTD) was not reached in the study. nih.govnih.gov

| Study Phase | This compound Dose Level | Number of Patients |

|---|---|---|

| Dose Escalation | 600 mg/day | 3 |

| 1,000 mg/day | 3 | |

| 1,400 mg/day | 6 | |

| Dose Expansion | 1,400 mg/day (MAD) | 30 |

Pharmacodynamic Endpoints

Pharmacodynamic assessments were a key component of the trial to confirm that this compound engaged its intended target, the estrogen receptor. nih.govnih.gov These evaluations were conducted using advanced imaging and analysis of tumor biopsies. nih.gov

To quantify ER expression in tumors and assess the pharmacodynamic response to this compound, [18F]-fluoroestradiol (FES) positron emission tomography (PET) scans were performed. nih.govaacrjournals.org FES is a radiolabeled estrogen analog that allows for the visualization of functional ERs in the body. nih.govcancernetwork.com Imaging was conducted at baseline and again on cycle 2, day 3 of treatment. nih.gov

The results demonstrated substantial target engagement, with a greater than 90% reduction in FES uptake in tumors after treatment with this compound. nih.govnih.gov This profound suppression of FES uptake indicated a significant reduction in ER availability and was observed consistently, regardless of the ESR1 mutation status of the tumor. nih.gov

Analysis of on-treatment tumor biopsies provided further insight into the mechanism of action of this compound. The findings revealed an approximate 40% reduction in ER protein expression. nih.govnih.gov This level of reduction suggests that robust ER degradation may not be the primary mechanism driving the ER antagonism of this compound. nih.govnih.gov Furthermore, the study found that baseline levels of both ER and progesterone (B1679170) receptor (PR) protein did not show a correlation with clinical benefit among the patients. nih.govnih.govaacrjournals.org

| Pharmacodynamic Endpoint | Method | Key Finding | Citation |

|---|---|---|---|

| ER Availability | [18F]-fluoroestradiol (FES) PET Scan | >90% reduction in FES uptake in tumors | nih.govnih.gov |

| ER Protein Expression | On-Treatment Tumor Biopsy Analysis | ~40% reduction | nih.govnih.gov |

Ki67 Staining for Tumor Proliferation

In the clinical evaluation of this compound, changes in the proliferation marker Ki67 were assessed in tumor biopsies to understand the compound's effect on tumor cell proliferation. Analysis of matched baseline and on-treatment tumor biopsies revealed that treatment with this compound resulted in decreased Ki67 positivity. nih.gov This reduction in Ki67 protein levels, as measured by immunohistochemistry (IHC), indicates that this compound exerts an on-target anti-proliferative effect by modulating the estrogen receptor (ER) pathway. nih.gov The observed decrease in Ki67 staining provides pharmacodynamic evidence of the biological activity of this compound in tumor tissue.

Clinical Benefit Rate

The clinical benefit rate (CBR) was a key endpoint in assessing the anti-tumor activity of this compound in a phase I study involving 42 patients with ER-positive, HER2-negative metastatic breast cancer. aacrjournals.orgnih.gov The study demonstrated a CBR of 29%, with 12 out of the 42 patients experiencing clinical benefit. aacrjournals.orgnih.gov

Table 1: Clinical Benefit Rate with this compound

| Clinical Endpoint | Number of Patients | Percentage |

| Clinical Benefit | 12 | 29% |

| Total Patients | 42 | 100% |

Data sourced from a phase I study of this compound.

Table 2: Stable Disease Rate with this compound

| Clinical Endpoint | Number of Patients | Percentage |

| Stable Disease | 17 | 41% |

| Total Patients | 42 | 100% |

Data sourced from a phase I study of this compound.

The phase I study of this compound reported no complete or partial responses. aacrjournals.orgnih.gov However, the definition of clinical benefit in the trial included patients who had unconfirmed responses with a duration of 24 weeks or longer. researchgate.net

Evaluation of ESR1 Mutations and Clinical Outcomes

The relationship between baseline ESR1 mutations in circulating tumor DNA (ctDNA) and clinical outcomes was investigated in patients treated with this compound. The analysis revealed that the presence of mutant ESR1 ctDNA at baseline did not correlate with clinical benefit. aacrjournals.orgnih.gov This suggests that while this compound has activity in patients with and without ESR1 mutations, the baseline mutation status may not be a predictive biomarker for response to this specific therapy. nih.gov

Baseline analysis of ctDNA from patients in the phase I study showed that ESR1 and PIK3CA mutations were prevalent. ESR1 mutations were detected in 52% of patients, with the most common variants being D538G, Y537S, and Y537N. nih.gov PIK3CA mutations were observed in 33% of baseline samples. researchgate.net

Following treatment with this compound, a general decline in the mutant allele frequencies (MAF) of both ESR1 and PIK3CA was observed in the initial on-treatment samples. nih.gov For ESR1, 16 out of 21 samples with baseline mutations showed a decrease in MAF. nih.gov Similarly, for PIK3CA, 7 out of 12 samples demonstrated a reduction in MAF. nih.gov In the majority of these cases, the reduction in MAF was greater than 95% relative to the baseline levels. nih.gov Despite these on-treatment changes, the dynamics of ESR1 MAF were not found to be predictive of clinical response in this study. nih.gov

ER Pathway Suppression at Transcript and Protein Levels

The pharmacodynamic effects of this compound on the ER pathway were evaluated through the analysis of matched baseline and on-treatment tumor biopsies. nih.gov Gene expression analysis of a predefined set of ER target genes in six patients revealed evidence of ER pathway suppression in four of them. nih.gov This suppression of ER pathway activity at the transcript level was also associated with decreases in the protein levels of ER and the proliferation marker Ki67, as determined by immunohistochemistry. nih.gov These findings demonstrate that this compound effectively modulates its intended target pathway at both the gene and protein levels, leading to reduced proliferative activity. nih.gov

Reasons for Discontinuation of this compound Development

The clinical development of this compound, an orally bioavailable selective estrogen receptor degrader (SERD), was discontinued (B1498344) in October 2017. nih.gov The decision to halt the program was not attributed to safety concerns. nih.gov Instead, it was based on a comprehensive evaluation of the available clinical data, including findings from another SERD, giredestrant (B1649318), which was also under development. nih.govresearchgate.net The primary factors leading to the cessation of the this compound program were its suboptimal pharmacological properties, specifically related to its absorption and the resulting dosage requirements. researchgate.net

Suboptimal Oral Exposure and High Pill Burden

A principal challenge that led to the discontinuation of this compound was its low oral exposure, which necessitated a high pill burden for patients in clinical trials. researchgate.net While the compound was designed to be an orally bioavailable SERD, its absorption and metabolism characteristics were found to be poor. researchgate.net This limitation required the administration of very high doses to achieve therapeutic concentrations in the body.

In the Phase I clinical trial (NCT02316509), postmenopausal women with ER+/HER2- metastatic breast cancer received this compound at escalating daily doses starting at 600 mg and increasing to 1,400 mg. nih.govaacrjournals.org Despite these high doses, the maximum tolerated dose (MTD) was not reached, indicating the drug was generally well-tolerated even at these substantial levels. nih.govresearchgate.netnih.gov However, the necessity of such high daily doses presented a significant practical challenge, contributing to a high pill burden for patients. researchgate.net

The development of a successor compound, giredestrant (GDC-9545), was undertaken specifically to address the shortcomings of this compound. researchgate.net Giredestrant was engineered to improve upon the poor absorption and metabolism observed with its predecessor, thereby aiming to achieve better oral exposure at lower, more manageable doses. researchgate.net Ultimately, the collective clinical data, underscored by the challenges of suboptimal oral exposure and the consequent high pill burden, led to the strategic decision to halt the further development of this compound. nih.govresearchgate.net

| Study Identifier | Phase | Patient Population | Key Findings Related to Exposure and Dosing |

| NCT02316509 / GO29656 | I | Postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer. genentech-clinicaltrials.com | Doses were escalated up to 1,400 mg/day. nih.gov |

| The Maximum Tolerated Dose (MTD) was not reached. nih.govaacrjournals.orgnih.gov | |||

| Pharmacokinetics were predictable and supported once-daily dosing. nih.govnih.gov | |||

| Development was halted due to low oral exposure and high pill burden. researchgate.net |

Comparative Research and Future Directions

Comparison of GDC-0927 with Other Oral SERDs

The development of oral SERDs has seen the emergence of several key compounds, including GDC-0810, AZD9496, elacestrant, and giredestrant (B1649318). A comparative analysis of their potency, efficacy, and pharmacological profiles is crucial to understanding the evolution of this class of drugs.

This compound was developed to improve upon the potency of its predecessor, GDC-0810. researchgate.net It demonstrated high potency in in-vitro ERα degradation assays, with an IC50 of 0.1 nM and a degradation efficacy of 97% in MCF-7 breast cancer cell lines. nih.govtandfonline.com This optimization of ERα degradation was shown to correlate with robust anti-tumor activity in tamoxifen-resistant breast cancer models. nih.gov

In comparative studies, this compound exhibited a greater capacity for ER degradation than the first-generation oral SERDs GDC-0810 and AZD9496 across various ER+ cell lines. tandfonline.comdovepress.com It also showed superior potency in inhibiting the proliferation of multiple ER-positive cell lines compared to fulvestrant (B1683766), 4-hydroxy tamoxifen (B1202), AZD9496, and GDC-0810. tandfonline.com The rank order of antagonistic activity, which involves the suppression of ERα-regulated gene expression, was determined to be fulvestrant > this compound > GDC-0810. amegroups.org Both fulvestrant and this compound were found to be more potent ERα degraders and inhibitors of cell proliferation compared to other agents. amegroups.org

Giredestrant (GDC-9545), a next-generation SERD, was designed to overcome the limitations of earlier compounds and has shown even greater potency. In preclinical studies, giredestrant demonstrated an ER antagonist IC50 of 0.05 nM and a degradation efficiency of 101% in MCF-7 cells, suggesting superior potency to this compound. tandfonline.com

| Compound | ERα Degradation Efficacy | ERα Degradation IC50 | ER Antagonist IC50 |

|---|---|---|---|

| This compound | 97% | 0.1 nM | - |

| GDC-0810 | - | - | 2 nM |

| Giredestrant (GDC-9545) | 101% | - | 0.05 nM |

A key differentiator among oral SERDs lies in their chemical structure, which influences their pharmacological profiles. First-generation oral SERDs like GDC-0810 and AZD9496 possess an acrylic acid side chain. dovepress.com In contrast, this compound was designed with a basic amino side chain, which contributed to its ability to achieve full ER antagonism and avoid the partial agonism observed with GDC-0810 in some breast cancer cell lines and uterine models. tandfonline.comdovepress.comtandfonline.com Unlike tamoxifen and GDC-0810, this compound displays no agonist activity in rat uterine assays. tandfonline.com

Despite its potent antagonist and degradation profile, the clinical development of this compound was hampered by its pharmacological properties. researchgate.net The compound exhibited low oral bioavailability (<15%), leading to low systemic exposure. tandfonline.com This poor bioavailability was a significant limitation, resulting in a high pill burden in clinical settings, which ultimately restricted dose escalation and further development. researchgate.nettandfonline.comtandfonline.com

| Property | Value |

|---|---|

| Acidic pKa | 6.1 |

| Basic pKa | 7.4 |

| logP | 5.4 |

| Oral Bioavailability | <15% |

Strategies for Overcoming Limitations of First-Generation Oral SERDs

The challenges encountered with early oral SERDs, such as the partial agonism of GDC-0810 and the poor bioavailability of this compound, spurred the development of next-generation compounds with improved drug-like properties.

The primary strategy to overcome the limitations of compounds like this compound was the rational design of new molecules with optimized pharmacokinetic profiles. aacrjournals.org Giredestrant (GDC-9545) is a prime example of this evolution, having been specifically developed to address the poor clinical performance of GDC-0810 and the low bioavailability of this compound. tandfonline.comacs.orgnih.gov This next-generation SERD was identified through a process that optimized not only ER antagonism and degradation but also absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com The newer oral SERDs, often featuring basic side chains, have demonstrated the ability to achieve maximal ER degradation across multiple cell lines and have advanced to late-stage clinical trials. frontiersin.org

Combinatorial Therapeutic Approaches Involving SERDs

To enhance the efficacy of endocrine therapy and overcome resistance, researchers are exploring the combination of SERDs with other targeted agents.

A promising strategy involves the combination of oral SERDs with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. frontiersin.org Preclinical and clinical evidence suggests that this combination can lead to enhanced anti-tumor activity. Giredestrant, for instance, was developed with the intention for its use both as a monotherapy and in combination with CDK4/6 inhibitors. tandfonline.com Clinical trials have been initiated to evaluate the safety and efficacy of giredestrant combined with the CDK4/6 inhibitor palbociclib in patients with ER-positive, HER2-negative advanced or metastatic breast cancer. mdpi.com

Combination with mTOR and PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth and proliferation. sdu.dk Its frequent activation in ER+ breast cancer, particularly as a mechanism of resistance to endocrine therapy, has made it a prime target for combination therapies. sdu.dkmdpi.comnih.gov The interplay between the ER and PI3K/mTOR pathways is well-documented; hyperactivation of the PI3K/mTOR pathway can lead to ligand-independent ER activation, thereby driving resistance to endocrine agents. mdpi.com

This biological rationale underpins the strategy of combining ER-targeted therapies like this compound with inhibitors of the PI3K/mTOR pathway. The goal is to simultaneously block both signaling axes, potentially leading to synergistic antitumor effects and overcoming resistance. mdpi.com While specific clinical trial data on the combination of this compound with mTOR or PI3K inhibitors is not extensively detailed in the provided search results, the principle is well-established with other ER-targeted agents. For instance, the mTOR inhibitor everolimus and the PI3K inhibitor alpelisib have been approved for use in combination with the SERD fulvestrant for the treatment of advanced ER+ breast cancer. sdu.dkmdpi.com

Preclinical studies with other PI3K/mTOR inhibitors have shown promise. For example, the pan-PI3K inhibitor pictilisib (GDC-0941) and the mTORC1/2 inhibitor sapanisertib have been evaluated in patient-derived xenograft (PDX) models, demonstrating the potential for individualized treatment based on the expression of pathway components. researchgate.net

Advancements in Targeted Protein Degradation Strategies Beyond SERDs (e.g., PROTACs)

While SERDs like this compound are designed to induce the degradation of the estrogen receptor, a newer class of molecules known as Proteolysis Targeting Chimeras (PROTACs) represents a more direct and potent approach to targeted protein degradation. frontiersin.orgexplorationpub.com

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, the estrogen receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase. frontiersin.org This brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. frontiersin.orgexplorationpub.com This mechanism of action is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. frontiersin.org

Several ER-targeting PROTACs are in development, with ARV-471 (vepdegestrant) being one of the most advanced. frontiersin.orgnih.gov Preclinical studies have shown that ARV-471 can effectively degrade the estrogen receptor and inhibit the growth of ER+ breast cancer cells. frontiersin.org The development of PROTACs and other advanced protein degradation technologies represents a significant evolution in the field of ER-targeted therapy, offering the potential for more complete and sustained target inhibition.

Table 2: Comparison of SERDs and PROTACs

Remaining Challenges and Future Research Priorities in ER-Targeted Therapies

Despite the advancements in ER-targeted therapies, several challenges remain. The development of resistance to these agents is a major clinical problem. mdpi.comacs.org This resistance can be driven by a variety of mechanisms, including the acquisition of ESR1 mutations and the activation of bypass signaling pathways like the PI3K/mTOR pathway. mdpi.com

Future research priorities in this field include:

Developing more potent and selective ER degraders: This includes the continued development of novel SERDs and PROTACs with improved pharmacokinetic and pharmacodynamic properties.

Identifying and validating predictive biomarkers: This is crucial for personalizing treatment and ensuring that patients receive the most effective therapy. Further research is needed to clarify the role of ESR1 mutations and to explore the potential of emerging biomarker technologies like cell-free fragmentomics and epigenomics.

Optimizing combination therapies: Further clinical trials are needed to determine the most effective combination strategies, including the optimal timing and sequencing of different agents.

Understanding and overcoming resistance mechanisms: A deeper understanding of the molecular mechanisms that drive resistance to ER-targeted therapies is essential for the development of novel therapeutic strategies to overcome this challenge.

Compound Names

Q & A

Q. What is the mechanistic basis of GDC-0927 as a selective estrogen receptor degrader (SERD)?

this compound binds to ER-α with an IC50 of 0.1 nM, inducing conformational changes that promote receptor degradation (97% efficiency). Methodologically, researchers can validate this using ER-α degradation assays in MCF-7 cells and immunofluorescence to track receptor localization .

Q. What in vitro and in vivo models are most relevant for studying this compound efficacy?

Key models include:

- In vitro : ER+ MCF-7 cell proliferation assays (IC50 = 0.2 nM) .

- In vivo : Breast cancer xenograft models, where tumor regression was observed in 5/8 animals at therapeutic doses. Researchers should monitor tumor volume longitudinally and pair with pharmacokinetic (PK) studies to correlate drug exposure with efficacy .

Q. How do pharmacokinetic properties of this compound influence experimental design?

this compound exhibits high clearance (>60 mL/min/kg) and low oral bioavailability (%F < 15) in mice. To mitigate this, researchers should:

- Use optimized dosing regimens (e.g., sustained-release formulations).

- Monitor plasma concentrations via LC-MS to ensure therapeutic exposure .

Q. What biomarkers are critical for assessing this compound activity in preclinical studies?

- ER-α degradation (Western blot/flow cytometry).

- Proliferation markers (Ki-67, BrdU incorporation).

- Apoptotic markers (caspase-3 cleavage) in tumor tissues .

Advanced Research Questions

Q. How can contradictory data on ER degradation efficacy and tumor response be resolved?

Despite high ER degradation efficiency, tumor responses in xenografts are heterogeneous (e.g., 5/8 responders). Researchers should:

Q. What strategies optimize this compound synthesis for scalable preclinical production?

Initial synthesis had a 1% yield due to complex stereochemistry and purification challenges. Process optimization steps include:

Q. How do structural modifications of this compound impact its SAR and potency?

SAR studies (Figure 15) highlight:

- The critical role of the fluorine substituent in enhancing ER-α binding.

- Alkyl side-chain modifications that improve metabolic stability. Researchers should use molecular docking (e.g., AutoDock Vina) and mutagenesis to validate binding interactions .

Q. What experimental designs address the poor correlation between ER degradation and antiproliferative effects?

- Multi-omics integration : Pair proteomic (ER degradation) with transcriptomic (proliferation genes) datasets.

- Time-resolved assays : Measure ER degradation kinetics (e.g., live-cell imaging) alongside cell cycle arrest .

Q. How can researchers design combination therapies to overcome this compound resistance?

Q. What statistical methods are recommended for analyzing heterogeneous tumor response data?

- Mixed-effects models : Account for inter-animal variability in xenograft studies.

- Cluster analysis : Stratify responders vs. non-responders based on baseline ER activity or mutation status .

Methodological Considerations

- Data Validation : Replicate key findings using orthogonal assays (e.g., ER degradation via both Western blot and immunofluorescence) .

- Clinical Translation : Reference NCT02316509 trial protocols for patient stratification criteria (e.g., ESR1 mutation status) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。